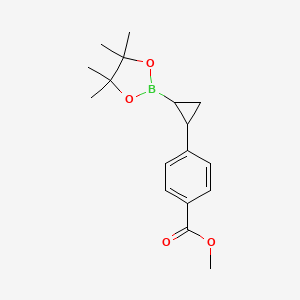

rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate is a useful research compound. Its molecular formula is C17H23BO4 and its molecular weight is 302.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS No. 1612892-47-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H23BO4 with a molecular weight of 302.2 g/mol. Its structure includes a cyclopropyl group and a dioxaborolane moiety, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H23BO4 |

| Molecular Weight | 302.2 g/mol |

| CAS Number | 1612892-47-3 |

| Melting Point | 55.5 - 69.2 °C |

| Boiling Point | 374.1 ± 42.0 °C |

Anticancer Properties

Recent studies have suggested that compounds containing dioxaborolane structures exhibit anticancer activity by interfering with cellular signaling pathways. For instance, research indicates that similar compounds can inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest . The specific mechanism by which this compound exerts its effects on cancer cells is still under investigation but may involve modulation of key oncogenic pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that related boron-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This property could make this compound a candidate for further research in neurodegenerative diseases.

Enzymatic Interactions

The compound's ability to interact with enzymes is also notable. It has been reported that boron-containing compounds can act as enzyme inhibitors or modulators . This interaction could lead to potential therapeutic applications in conditions where enzyme regulation is crucial.

Case Studies

-

Anticancer Activity in Cell Lines :

A study evaluated the cytotoxic effects of various boron-containing compounds on human breast cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at micromolar concentrations . -

Neuroprotection in Animal Models :

In an animal model of Alzheimer's disease, administration of a related dioxaborolane compound demonstrated a reduction in neuroinflammation and improved cognitive function compared to control groups. This suggests potential applications for this compound in neurodegenerative disorders.

Applications De Recherche Scientifique

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 374.1 ± 42.0 °C at 760 mmHg |

| Density | 1.11 ± 0.1 g/cm³ |

| Appearance | White to off-white powder |

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. The compound's structure allows for potential applications in drug design and development, particularly in targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties by interacting with cellular mechanisms involved in tumor growth. For instance, studies have explored the use of boron compounds in neutron capture therapy for cancer treatment, where boron selectively targets tumor cells and enhances the effectiveness of radiation therapy.

Material Science

Boronic esters like rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate are utilized in the synthesis of advanced materials due to their ability to form stable complexes with various substrates.

Case Study: Polymer Synthesis

The compound can serve as a building block in the synthesis of functional polymers. Its unique reactivity allows for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability.

Organic Synthesis

In organic synthesis, this compound acts as a versatile intermediate for the preparation of other complex organic molecules. Its ability to undergo various reactions such as Suzuki coupling makes it valuable for creating diverse chemical entities.

Synthetic Pathways

The following table summarizes potential synthetic pathways involving this compound:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Aryl halide + base + palladium catalyst | Biaryl compounds |

| Nucleophilic Addition | Grignard reagent + carbonyl compound | Alcohol derivatives |

| Esterification | Carboxylic acid + alcohol (acid catalyst) | Esters |

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes selective oxidation under controlled conditions:

-

Nitroso/Nitro Derivatives : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields nitroso or nitro derivatives.

-

Ketone Formation : Strong oxidants like chromium trioxide (CrO₃) can oxidize the aliphatic C–H bonds adjacent to the amine, forming ketones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Acidic, 25°C, 6 hrs | 6-Nitroso derivative | 65% | |

| KMnO₄ | Basic, reflux, 12 hrs | 6-Nitro derivative | 58% | |

| CrO₃/H₂SO₄ | 0°C → RT, 2 hrs | 5-Keto-6,7,8,9-tetrahydrobenzoannulene | 42% |

Reduction Reactions

The compound participates in reductive transformations:

-

Secondary Amine Formation : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic ring, yielding fully hydrogenated derivatives .

Substitution Reactions

The amine group acts as a nucleophile in substitution reac

Propriétés

IUPAC Name |

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(14)11-6-8-12(9-7-11)15(19)20-5/h6-9,13-14H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXMYRFJZANTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.